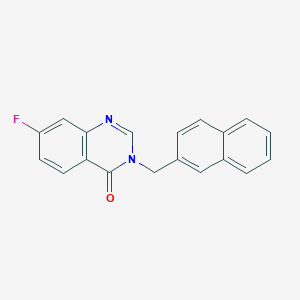
7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a fluorine atom and a naphthalen-2-ylmethyl group in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 2-naphthaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminobenzonitrile with 2-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to form the quinazolinone core structure.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), reflux conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes involved in disease pathways.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as kinases or proteases.
Interacting with DNA: Binding to DNA and interfering with DNA replication or transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist of specific receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of fluorine.
7-bromo-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one: Similar structure with a bromine atom instead of fluorine.
7-methyl-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs with different substituents. Fluorine atoms are known to influence the pharmacokinetic properties of compounds, making them more suitable for drug development.
Properties
Molecular Formula |
C19H13FN2O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H13FN2O/c20-16-7-8-17-18(10-16)21-12-22(19(17)23)11-13-5-6-14-3-1-2-4-15(14)9-13/h1-10,12H,11H2 |
InChI Key |
SGGDGPWWXSMWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999371.png)
![1-(2-Phenylethyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10999378.png)
![(6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10999396.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10999398.png)
![2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10999410.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999411.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide](/img/structure/B10999414.png)
![5-imino-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10999422.png)

![Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10999439.png)
![3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10999443.png)
![(E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10999446.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10999452.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10999456.png)
